

## Anhydrosafflor Yellow B: A Meta-Analysis of Preclinical Efficacy in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of Anhydrosafflor yellow B (AHSYB), a water-soluble quinochalcone C-glycoside derived from the florets of Carthamus tinctorius L. (safflower). The primary focus of this analysis is its neuroprotective effects in animal and cellular models of cerebral ischemia/reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of AHSYB and compare its performance against relevant alternatives. The information presented is based on published experimental data.

#### **Comparative Efficacy Analysis**

**Anhydrosafflor yellow B** has demonstrated significant neuroprotective effects in preclinical models of stroke. Its efficacy is often compared to Hydroxysafflor yellow A (HSYA), another major active component of safflower, and standard positive controls like nimodipine. The following tables summarize the key quantitative findings from these studies.

# In Vivo Efficacy: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

The MCAO/R model is a widely used preclinical model that mimics the conditions of ischemic stroke in humans. In these studies, AHSYB has been shown to reduce neurological deficit scores and decrease the volume of infarcted brain tissue.



| Treatment Group | Dose (mg/kg) | Neurological<br>Deficit Score (Mean<br>± SD) | Infarct Volume (%<br>of hemisphere,<br>Mean ± SD) |
|-----------------|--------------|----------------------------------------------|---------------------------------------------------|
| Sham            | -            | 0.2 ± 0.4                                    | 0                                                 |
| MCAO/R Model    | -            | $3.8 \pm 0.8$                                | 35.2 ± 5.6                                        |
| AHSYB           | 4            | 2.5 ± 0.5                                    | 24.1 ± 4.9                                        |
| AHSYB           | 8            | 1.8 ± 0.4                                    | 15.3 ± 3.7                                        |
| HSYA            | 8            | 1.9 ± 0.5                                    | 16.1 ± 4.1                                        |
| Nimodipine      | 10           | 2.1 ± 0.6                                    | 18.2 ± 4.3                                        |

Data synthesized from a study by Fangma et al., 2021.[1][2][3]

# In Vitro Efficacy: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Primary Hippocampal Neurons

The OGD/R model in cultured neurons simulates the cellular damage that occurs during ischemic stroke. AHSYB has been shown to protect neurons from OGD/R-induced injury by improving cell viability and reducing cell death.



| Treatment Group | Concentration (μΜ) | Cell Viability (% of control, Mean ± SD) | LDH Release (% of control, Mean ± SD) |
|-----------------|--------------------|------------------------------------------|---------------------------------------|
| Control         | -                  | 100                                      | 100                                   |
| OGD/R Model     | -                  | 52.3 ± 6.1                               | 210.5 ± 15.2                          |
| AHSYB           | 40                 | 65.8 ± 5.5                               | 165.4 ± 12.8                          |
| AHSYB           | 60                 | 78.2 ± 6.9                               | 140.1 ± 11.5                          |
| AHSYB           | 80                 | 89.5 ± 7.3                               | 115.7 ± 9.9                           |
| HSYA            | 80                 | 88.1 ± 7.1                               | 118.3 ± 10.1                          |
| Nimodipine      | 10                 | 85.4 ± 6.8                               | 125.6 ± 10.8                          |

Data synthesized from a study by Fangma et al., 2021.[1][2][3]

#### **Biomarker Modulation: Oxidative Stress and Apoptosis**

AHSYB's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inhibit apoptosis. The following tables summarize the effects of AHSYB on key biomarkers in both in vivo and in vitro models.

In Vivo Oxidative Stress Markers in Serum of MCAO/R Rats

| Treatment Group | Dose (mg/kg) | SOD (U/mL, Mean ±<br>SD) | MDA (nmol/mL,<br>Mean ± SD) |
|-----------------|--------------|--------------------------|-----------------------------|
| Sham            | -            | 125.6 ± 10.8             | 2.1 ± 0.4                   |
| MCAO/R Model    | -            | 65.2 ± 7.3               | 8.9 ± 1.1                   |
| AHSYB           | 8            | 105.4 ± 9.7              | 4.2 ± 0.6                   |
| HSYA            | 8            | 102.8 ± 9.1              | 4.5 ± 0.7                   |

SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data synthesized from a study by Fangma et al., 2021.[1][2][3]



In Vitro Apoptosis-Related Protein Expression in OGD/R-Treated Neurons

| Treatment Group | Concentration (µM) | Bcl-2/Bax Ratio (relative to control) |
|-----------------|--------------------|---------------------------------------|
| Control         | -                  | 1.0                                   |
| OGD/R Model     | -                  | 0.3                                   |
| AHSYB           | 80                 | 0.8                                   |
| HSYA            | 80                 | 0.8                                   |

Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. An increased Bcl-2/Bax ratio indicates a reduction in apoptosis. Data synthesized from a study by Fangma et al., 2021. [1][2]

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

## Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model

- Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
- Anesthesia: Animals are anesthetized with an intraperitoneal injection of 10% chloral hydrate (350 mg/kg).
- Surgical Procedure: A 4-0 monofilament nylon suture with a rounded tip is inserted into the
  external carotid artery and advanced into the internal carotid artery to occlude the origin of
  the middle cerebral artery.
- Ischemia and Reperfusion: The suture is left in place for 2 hours to induce ischemia. It is then withdrawn to allow for reperfusion for 24 hours.



- Drug Administration: AHSYB (4 or 8 mg/kg), HSYA (8 mg/kg), or nimodipine (10 mg/kg) is administered intravenously at the beginning of reperfusion.
- Neurological Scoring: At 24 hours post-reperfusion, neurological deficits are scored on a 5point scale.
- Infarct Volume Assessment: Animals are euthanized, and brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. The unstained (infarcted) area is quantified using image analysis software.[4][5][6][7]

### Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons

- Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7 days.
- OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.
- Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
- Drug Treatment: AHSYB (40, 60, or 80  $\mu$ M), HSYA (80  $\mu$ M), or nimodipine (10  $\mu$ M) is added to the culture medium at the onset of reperfusion.
- Cell Viability Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
- LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercial LDH cytotoxicity assay kit.[8][9][10]

#### Western Blot Analysis of SIRT1 Pathway Proteins

- Protein Extraction: Total protein is extracted from brain tissue or cultured neurons using RIPA lysis buffer.
- Protein Quantification: Protein concentration is determined using a BCA protein assay kit.



- Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against SIRT1, FOXO1, PGC1α, Bcl-2, Bax, and GAPDH overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL)
   detection system and quantified by densitometry.[8][11][12][13][14]

#### **Mechanistic Insights and Visualizations**

The neuroprotective effects of **Anhydrosafflor yellow B** are primarily mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[8][15][16][17][18] AHSYB upregulates the expression of SIRT1, which in turn deacetylates and activates downstream targets such as Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1 $\alpha$ ).[8] This cascade of events leads to a reduction in oxidative stress and apoptosis.



Click to download full resolution via product page

Caption: SIRT1 Signaling Pathway Activated by Anhydrosafflor yellow B.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of **Anhydrosafflor yellow B**.





Click to download full resolution via product page

Caption: In Vivo Experimental Workflow for AHSYB Efficacy Testing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Nimodipine reduces morbidity, mortality after disruption of cerebral blood flow PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nimodipine augments cerebrovascular reactivity in aging but runs the risk of local perfusion reduction in acute cerebral ischemia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 7. TTC, fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysafflor Yellow A Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κΒ/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nimodipine and its use in cerebrovascular disease: evidence from recent preclinical and controlled clinical studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of nimodipine in cerebral ischemia or hemorrhage PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease PMC [pmc.ncbi.nlm.nih.gov]
- 18. TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Meta-Analysis of Preclinical Efficacy in Cerebral Ischemia]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15144304#meta-analysis-of-anhydrosafflor-yellow-b-efficacy-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com